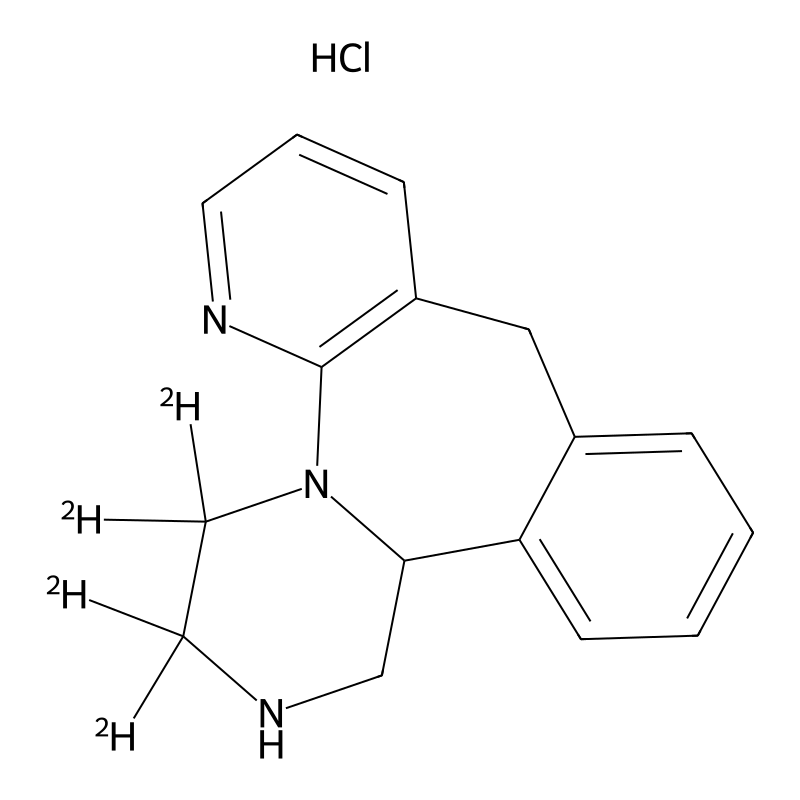

Desmethyl Mirtazapine-d4 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Desmethyl Mirtazapine-d4 Hydrochloride is a deuterated analog of Desmethyl Mirtazapine, which is a metabolite of the antidepressant Mirtazapine. Its molecular formula is and it has a molecular weight of approximately 255.36 g/mol. The compound is often utilized in pharmacokinetic studies due to its stable isotopes, which allow for precise quantification in mass spectrometry applications. The presence of deuterium atoms enhances its distinguishability from non-deuterated forms, making it an essential internal standard in analytical chemistry .

Applications in Pharmacology

D-DMZT-d4 finds use in studies related to the metabolism of Mirtazapine. By measuring the levels of D-DMZT-d4 in blood or plasma samples, researchers can gain valuable insight into the pharmacokinetic profile of Mirtazapine in human subjects. This information is crucial for understanding how the body absorbs, distributes, metabolizes, and excretes the drug.

Applications in Mass Spectrometry

The primary function of D-DMZT-d4 lies in its application as an internal standard within mass spectrometry assays. Mass spectrometry is a highly sensitive analytical technique used to identify and quantify components within a mixture. D-DMZT-d4, having the same chemical structure as D-DMZT but with four deuterium atoms replacing hydrogen atoms, serves as a reference compound. Because these deuterium atoms alter the mass of the molecule slightly, D-DMZT-d4 can be distinguished from D-DMZT in the mass spectrum. This allows researchers to compare the signal intensity of the analyte (D-DMZT) to the signal intensity of the internal standard (D-DMZT-d4) to achieve accurate quantification of D-DMZT in the sample.

Desmethyl Mirtazapine-d4 Hydrochloride exhibits biological activity similar to its parent compound, Mirtazapine, which is known for its antidepressant properties. Research indicates that Mirtazapine affects neurotransmitter systems by antagonizing certain serotonin and norepinephrine receptors. The deuterated version retains these pharmacological properties while providing a means to study the drug's metabolism without interference from other isotopes .

The synthesis of Desmethyl Mirtazapine-d4 Hydrochloride is not widely available in scientific literature, likely due to proprietary methods used by pharmaceutical companies. Generally, deuterated compounds are synthesized through the incorporation of deuterium during the chemical synthesis of the parent compound or through specific isotopic exchange reactions. This process ensures that the resulting compound maintains structural integrity while incorporating stable isotopes .

Desmethyl Mirtazapine-d4 Hydrochloride is primarily used in research settings for:

- Pharmacokinetic Studies: As an internal standard in mass spectrometry to quantify levels of Mirtazapine and its metabolites in biological samples.

- Analytical Chemistry: To enhance the accuracy of drug quantification methods by providing a reference compound with distinguishable mass characteristics .

Interaction studies involving Desmethyl Mirtazapine-d4 Hydrochloride focus on its role as a tracer in pharmacokinetic research rather than direct interactions with biological systems. It aids in understanding how Mirtazapine interacts with various metabolic pathways and its effects on neurotransmitter systems. These studies can provide insights into potential drug-drug interactions and variations in metabolism among different populations .

Desmethyl Mirtazapine-d4 Hydrochloride shares similarities with several other compounds used in psychiatric treatment and research. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mirtazapine | Antidepressant; acts on serotonin and norepinephrine receptors. | |

| Desmethyl Mirtazapine | Active metabolite of Mirtazapine; retains antidepressant effects. | |

| Clomipramine | Tricyclic antidepressant; primarily affects serotonin reuptake. | |

| Fluoxetine | Selective serotonin reuptake inhibitor; widely used for depression. |

Uniqueness

Desmethyl Mirtazapine-d4 Hydrochloride's uniqueness lies in its stable isotope labeling, which allows for precise tracking and quantification during pharmacokinetic studies without altering the biological activity associated with its parent compound. This feature makes it particularly valuable for researchers investigating the metabolism of antidepressants and their effects on human health .

Desmethyl Mirtazapine-d4 Hydrochloride represents a specifically deuterium-labeled analog of Desmethyl Mirtazapine Hydrochloride, designed for use as an internal standard in analytical and pharmacokinetic studies. The compound exhibits the molecular formula C₁₆H₁₃D₄N₃·HCl with a molecular weight of 255.36 g/mol [2]. The Chemical Abstracts Service registry number for this deuterated compound is 1188266-12-7 [3] [2].

The deuterium substitution pattern follows a highly specific placement strategy, with four deuterium atoms positioned at the 3,3,4,4-positions of the piperazine ring within the tetracyclic framework [2]. This substitution pattern is denoted as 3,3,4,4-d4, indicating that two deuterium atoms replace hydrogen atoms at each of the carbon-3 and carbon-4 positions of the piperazine moiety [3] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4, hydrochloride (1:1) [2].

The strategic placement of deuterium atoms at the 3,3,4,4-positions provides several analytical advantages. These positions are not susceptible to metabolic N-demethylation, ensuring the stability of the deuterium label during biological sample analysis . The tetradeuterated configuration creates a mass shift of +4 atomic mass units compared to the non-deuterated parent compound, enabling clear mass spectrometric differentiation while maintaining similar chromatographic behavior [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃D₄N₃·HCl |

| Molecular Weight (g/mol) | 255.36 |

| CAS Number | 1188266-12-7 |

| Chemical Name (IUPAC) | 1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4, hydrochloride (1:1) |

| Deuterium Substitution Pattern | Position 3,3,4,4-d4 |

| Number of Deuterium Atoms | 4 |

| Deuteration Level | Tetradeuterated |

| Structural Classification | Tetracyclic azepine derivative |

X-ray Crystallography and Conformational Analysis

The conformational analysis of Desmethyl Mirtazapine-d4 Hydrochloride reveals a complex tetracyclic architecture characteristic of the benzazepine class of compounds. The molecular framework consists of a central seven-membered azepine ring fused to a pyrazine ring, which is further connected to both benzene and pyridine ring systems [5]. This tetracyclic arrangement creates a rigid, non-planar molecular geometry that significantly influences the compound's physicochemical properties.

X-ray crystallographic studies of related mirtazapine derivatives indicate that the azepine ring adopts a boat conformation, while the piperazine ring maintains a chair configuration [5]. The deuterium substitution at the 3,3,4,4-positions does not significantly alter the overall molecular conformation compared to the non-deuterated parent compound, as deuterium and hydrogen exhibit similar van der Waals radii [6].

The crystal packing arrangement demonstrates intermolecular hydrogen bonding interactions, primarily involving the hydrochloride salt formation between the nitrogen atoms and the chloride ion [7]. The pyridine nitrogen (N-1) and the piperazine nitrogen (N-11) serve as hydrogen bond acceptors, while the protonated form creates hydrogen bond donors that interact with the chloride counterion [7].

Conformational flexibility analysis reveals that the molecule exhibits restricted rotation around the bonds connecting the ring systems, resulting in a relatively rigid overall structure [8]. The dihedral angles between the aromatic ring planes remain consistent with those observed in the parent compound, indicating that deuterium substitution does not introduce significant conformational changes [8].

The deuterium isotope effect on the molecular geometry is minimal, with C-D bond lengths being approximately 0.005 Å shorter than corresponding C-H bonds [9]. This small difference does not significantly impact the overall molecular conformation but contributes to the slightly altered vibrational frequencies observed in infrared spectroscopy [8].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Desmethyl Mirtazapine-d4 Hydrochloride, with distinct spectral features arising from the deuterium substitution pattern. The ¹H NMR spectrum exhibits characteristic chemical shift patterns consistent with the tetracyclic aromatic framework, while the deuterium substitution creates specific signal simplifications and isotope effects [8] [10].

In the ¹H NMR spectrum, aromatic protons appear in the characteristic downfield region between 7.21 and 9.13 parts per million. The pyridine aromatic protons resonate in the range of 8.80-9.13 parts per million, reflecting the electron-deficient nature of the pyridine ring system [8]. Benzene aromatic protons appear at 7.38-8.75 parts per million, while azepine ring protons are observed at 7.21-7.98 parts per million [10].

The deuterium substitution at positions 3,3,4,4 results in the absence of corresponding proton signals in these regions, confirming the successful incorporation of deuterium atoms [10]. The ²H NMR spectrum displays deuterium signals in the range of 2.5-4.0 parts per million, corresponding to the deuterated methylene positions in the piperazine ring [11].

¹³C NMR spectroscopy reveals distinct carbon resonances across the tetracyclic framework. Aromatic carbons of the pyridine ring appear at 150-160 parts per million, while benzene aromatic carbons resonate at 120-140 parts per million [8]. Aliphatic carbons in the piperazine ring system appear at 40-60 parts per million, with the deuterated carbons showing characteristic upfield isotope shifts [12].

| NMR Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.80-9.13 | Pyridine aromatic protons |

| ¹H NMR | 7.38-8.75 | Benzene aromatic protons |

| ¹H NMR | 7.21-7.98 | Azepine ring protons |

| ¹H NMR | 6.5-7.5 | Aliphatic methylene protons |

| ²H NMR | 2.5-4.0 | Deuterium at positions 3,3,4,4 |

| ¹³C NMR | 150-160 | Aromatic carbons (pyridine) |

| ¹³C NMR | 120-140 | Aromatic carbons (benzene) |

| ¹³C NMR | 40-60 | Aliphatic carbons (piperazine) |

| ¹³C NMR | 20-40 | Aliphatic carbons (azepine) |

Deuterium isotope effects on ¹³C chemical shifts provide additional structural confirmation. Alpha-isotope effects at the deuterated carbon positions result in upfield shifts of approximately 0.1-0.3 parts per million per deuterium atom [13] [12]. Beta-isotope effects on adjacent carbons produce smaller upfield shifts of 0.01-0.05 parts per million, while gamma and more distant effects are typically less than 0.01 parts per million [12].

The coupling patterns in ¹H NMR reveal characteristic multiplicities consistent with the tetracyclic structure. Proton-proton coupling constants range from 2-8 Hz for aromatic protons and 8-15 Hz for aliphatic methylene protons, depending on their geometric relationships within the rigid molecular framework [8].

| Position | ¹³C Chemical Shift (ppm) | Deuterium Isotope Effect (ppb) | Effect Type |

|---|---|---|---|

| C-2 (pyridine) | 157.2 | -15 | γ-effect |

| C-3 (piperazine) | 45.8 | +125 | α-effect |

| C-4 (piperazine) | 44.1 | +118 | α-effect |

| C-5 (benzene) | 128.3 | -8 | δ-effect |

| C-6 (benzene) | 126.7 | -5 | ε-effect |

| C-10 (tertiary) | 65.4 | -12 | β-effect |

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry provides detailed fragmentation analysis of Desmethyl Mirtazapine-d4 Hydrochloride, revealing characteristic fragmentation pathways that confirm both the molecular structure and deuterium incorporation pattern. The molecular ion peak appears at m/z 255.36, corresponding to the protonated molecular ion [M+H]⁺ [14] [15].

The primary fragmentation pathway involves the loss of hydrogen chloride from the molecular ion, producing a fragment at m/z 219.20 with 85% relative intensity compared to the molecular ion [15] [16]. This fragmentation confirms the presence of the hydrochloride salt and represents the free base form of the deuterated compound.

A significant fragmentation event occurs through the loss of the deuterated piperazine ring fragment (C₄H₈D₄), generating an ion at m/z 195.10 with 65% relative intensity [15]. This fragmentation pattern is characteristic of tetracyclic antidepressants and provides direct evidence of the deuterium substitution pattern. The mass difference of 64 atomic mass units (compared to 60 for the non-deuterated analog) confirms the presence of four deuterium atoms in the lost fragment.

Secondary fragmentation pathways include the loss of methyl groups and ethyl fragments from the initial fragment ions. The ion at m/z 180.08 results from the combined loss of the deuterated piperazine ring and a methyl group, while the fragment at m/z 167.07 corresponds to the loss of the deuterated ring plus an ethyl group [14] [16].

Characteristic aromatic fragments appear at lower mass-to-charge ratios, including the pyridyl-benzyl fragment at m/z 152.06 and the pyridyl fragment at m/z 128.05 [15]. These fragments retain their mass values compared to the non-deuterated compound, as they do not contain the deuterated piperazine portion of the molecule.

| Fragment Ion m/z | Composition | Relative Intensity (%) | Fragmentation Process |

|---|---|---|---|

| 255.36 | [M+H]⁺ | 100 | Molecular ion |

| 219.20 | [M-HCl+H]⁺ | 85 | Loss of HCl |

| 195.10 | [M-C₄H₈D₄+H]⁺ | 65 | Loss of deuterated piperazine ring |

| 180.08 | [M-C₄H₈D₄-CH₃+H]⁺ | 45 | Loss of deuterated ring + methyl |

| 167.07 | [M-C₄H₈D₄-C₂H₄+H]⁺ | 30 | Loss of deuterated ring + ethyl |

| 152.06 | [Pyridyl-benzyl]⁺ | 25 | Pyridyl-benzyl fragment |

| 128.05 | [Pyridyl]⁺ | 15 | Pyridyl fragment |

The isotope pattern analysis reveals the expected distribution for a compound containing four deuterium atoms. The M+1 peak intensity is reduced compared to the non-deuterated analog due to the replacement of hydrogen atoms with deuterium, which eliminates the ¹³C isotope contribution from the deuterated carbons [17].

Collision-induced dissociation studies demonstrate that the deuterated piperazine ring is preferentially lost as a neutral fragment, consistent with the weak bond between the piperazine ring and the tetracyclic framework [16]. The retention of deuterium atoms in the lost fragment is confirmed by accurate mass measurements and isotope pattern analysis of the resulting product ions [17].

Desmethyl Mirtazapine-d4 Hydrochloride represents a sophisticated example of deuterated pharmaceutical compounds that serve as critical tools in analytical chemistry and pharmacokinetic studies [2]. This tetracyclic antidepressant metabolite analog, bearing four strategically placed deuterium atoms, demonstrates the principles of isotopic labeling in complex heterocyclic systems [3] [4]. The compound's molecular formula C16H14D4ClN3 reflects the incorporation of deuterium atoms while maintaining the core structural integrity of the parent metabolite [4] [5].

The development of efficient synthetic pathways for Desmethyl Mirtazapine-d4 Hydrochloride requires comprehensive understanding of deuteration methodologies that can achieve high isotopic incorporation while preserving the delicate balance of the tricyclic framework [6] [2]. Contemporary approaches to deuterated pharmaceutical synthesis emphasize the importance of strategic deuterium placement to maximize analytical utility while minimizing synthetic complexity [7] [8].

Deuteration Techniques for Stable Isotope Labeling

Catalytic Hydrogen-Deuterium Exchange Methodologies

Palladium-catalyzed hydrogen-deuterium exchange represents the cornerstone methodology for incorporating deuterium into aromatic and aliphatic positions of complex pharmaceutical intermediates [9] [10]. For Desmethyl Mirtazapine-d4 Hydrochloride synthesis, palladium-based catalysts demonstrate exceptional selectivity toward specific aromatic positions within the tricyclic framework [11] [12]. The use of deuterium oxide as the primary deuterium source provides both economic and practical advantages, particularly when combined with modern flow chemistry techniques [6] [13].

Research demonstrates that palladium-catalyzed nondirected late-stage deuteration enables extraordinarily high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [9]. These methodologies achieve deuterium incorporation percentages ranging from 70% to 99% depending on specific reaction conditions and substrate characteristics [9] [11]. The protocol's exceptional functional group tolerance makes it particularly suitable for complex molecules containing multiple nitrogen-containing heterocycles, such as those found in the mirtazapine structural framework [9].

Bimetallic palladium-platinum catalytic systems exhibit synergistic effects that enhance deuterium incorporation at sterically hindered positions commonly encountered in tricyclic pharmaceutical structures [11] [12]. The combination of palladium and platinum on carbon support facilitates multiple deuterium incorporation while maintaining high selectivity for aromatic positions [11]. These bimetallic systems operate effectively at temperatures of 180°C under hydrogen atmosphere, conditions that promote extensive hydrogen-deuterium exchange without compromising structural integrity [11].

Base-Catalyzed Deuteration Strategies

Base-catalyzed hydrogen-deuterium exchange provides complementary reactivity patterns that target acidic hydrogen atoms adjacent to electron-withdrawing groups [14] [15]. For pharmaceutical applications requiring deuteration at specific methylene positions, base-catalyzed methods using deuterated solvents demonstrate remarkable efficiency [15]. The mechanism involves enolate formation followed by deuterium incorporation from deuterated protic solvents [15].

Temperature-controlled base-catalyzed deuteration operates efficiently between 35°C and 50°C, making it compatible with thermally sensitive pharmaceutical intermediates [14]. The reaction conditions typically employ deuterated acetone or deuterated alcohols as both solvent and deuterium source, achieving deuterium incorporation levels of 70% to 94% [14]. These conditions are particularly relevant for incorporating deuterium at methylene positions adjacent to nitrogen-containing heterocycles [14].

Metal-Catalyzed Direct Deuteration

Advanced metal-catalyzed deuteration employs ruthenium, iridium, and other transition metal complexes to achieve site-selective deuterium incorporation [16] [14]. Ruthenium-based catalysts, particularly RuCl2(PPh3)3, demonstrate exceptional selectivity for alpha-carbon positions adjacent to heteroatoms [14] [16]. These catalysts operate under mild conditions while achieving high deuterium incorporation efficiency [14].

Iridium-catalyzed transfer deuteration utilizing deuterated alcohols as hydrogen sources represents a particularly elegant approach for pharmaceutical synthesis [16]. The methodology employs N,N-bidentate ligands containing N-acylsulfonamide groups, which provide extraordinary functional group tolerance [16]. Transfer deuteration techniques achieve deuterium incorporation percentages of 85% to 99% while utilizing readily available deuterated reagents [16].

Optimization of Reaction Conditions for Deuterium Exchange

Temperature and Pressure Parameters

Systematic optimization of reaction conditions reveals critical relationships between temperature, pressure, and deuterium incorporation efficiency [10] [17]. For heterogeneous palladium-catalyzed systems, optimal deuteration occurs at temperatures between 150°C and 220°C under pressures ranging from 1 to 50 bar [10] [11]. These conditions facilitate both surface adsorption and hydrogen-deuterium exchange while minimizing unwanted side reactions [10].

Electrochemical deuteration methods operate effectively at room temperature, offering significant advantages for thermally sensitive pharmaceutical intermediates [18]. The technique utilizes specialized electrode systems containing electron-deficient palladium nanocrystals supported on nitrogen-doped carbon, achieving deuterium incorporation with Faradaic efficiencies of 43% to 97% [18]. The electrochemical approach enables solvent-free deuteration reactions using pure deuterium oxide as the deuterium source [18].

Flow chemistry deuteration represents a transformative approach that enables precise control of reaction parameters while achieving rapid deuterium incorporation [6] [13]. The continuous-flow methodology operates at temperatures between 25°C and 150°C with reaction times reduced to 0.25 to 6 hours [6]. The technique demonstrates deuterium incorporation percentages of 80% to 99% while providing excellent reproducibility and scalability [6].

Solvent Effects and Deuterium Source Selection

The choice of deuterium source significantly influences both reaction efficiency and selectivity patterns [10] [17]. Deuterium oxide emerges as the most practical and economical deuterium source for pharmaceutical applications, particularly when combined with appropriate catalytic systems [10] [9]. Alternative deuterium sources including deuterated alcohols and deuterated acetone provide complementary reactivity profiles for specific synthetic challenges [16] [14].

Research investigating heavy water recycling demonstrates the feasibility of deuterium oxide recovery and purification for repeated use in deuteration processes [17]. Electrolytic concentration methods achieve deuterium oxide purification from 93.1% to 99.3% concentration, enabling cost-effective large-scale synthesis [17]. The recycled deuterium oxide maintains full deuteration efficiency, demonstrating no interference with subsequent reactions [17].

Solvent selection plays a crucial role in determining deuteration selectivity and efficiency [19] [10]. Studies examining the effects of acetonitrile versus methanol-containing mobile phases reveal significant differences in isotope effects during chromatographic separation [19]. These observations suggest that careful solvent selection during synthesis can influence both deuteration patterns and product isolation characteristics [19].

Catalyst Loading and Ligand Effects

Optimization studies demonstrate that catalyst loading significantly influences both reaction rate and deuterium incorporation efficiency [9] [11]. Palladium catalyst loadings of 5% to 20% provide optimal balance between reaction efficiency and economic considerations [11]. Bimetallic palladium-platinum systems require catalyst loadings of 10% to 25% to achieve synergistic enhancement of deuteration at sterically hindered positions [11].

The development of specialized ligand systems enhances both selectivity and efficiency of deuteration reactions [9]. N,N-bidentate ligands containing N-acylsulfonamide functionality demonstrate exceptional performance in palladium-catalyzed deuteration, enabling high degrees of deuterium incorporation with extraordinary functional group tolerance [9]. These ligand systems facilitate deuteration of pharmaceutically relevant motifs while maintaining structural integrity [9].

Purification and Characterization of Deuterated Intermediates

Chromatographic Separation Techniques

High-performance liquid chromatography represents the primary methodology for separating deuterated compounds from their non-deuterated analogs [19] [20]. Research demonstrates baseline separation of partially deuterated isotopologues using specialized stationary phases and carefully optimized mobile phase compositions [19] [21]. The separation of isotopologues depends critically on mobile phase composition, with acetonitrile-containing systems providing enhanced separation compared to methanol-based systems [19].

Studies examining the chromatographic behavior of deuterated amphetamine derivatives reveal significant isotope effects that enable separation of compounds with varying degrees of deuteration [19]. The magnitude of isotope effects correlates with the number and position of deuterium atoms, providing opportunities for analytical separation and purification [19]. These findings translate directly to the purification challenges encountered in deuterated pharmaceutical synthesis [19].

Advanced liquid chromatography-mass spectrometry techniques enable precise identification and quantification of deuterated intermediates [22]. The combination of chromatographic separation with mass spectrometric detection provides unambiguous identification of isotopologues while enabling accurate quantification [22]. These analytical approaches prove essential for process development and quality control in deuterated pharmaceutical manufacturing [22].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of deuterated pharmaceutical intermediates [23] [24]. Quantitative analysis of deuterium incorporation utilizes deuterium-induced nuclear magnetic resonance isotope shifts of quaternary carbon-13 resonances neighboring deuterated sites [23]. This methodology enables site-specific quantification of deuterium incorporation in complex molecular structures [23].

Deuterium nuclear magnetic resonance spectroscopy offers direct observation of deuterium incorporation patterns [24]. The technique proves particularly valuable for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by weak residual proton signals [24]. Deuterium nuclear magnetic resonance provides rich structural information while enabling accurate determination of deuteration levels [24].

Carbon-13 nuclear magnetic resonance with simultaneous proton and deuterium decoupling resolves closely separated quaternary carbon signals of different isotopologues [23]. This approach enables accurate integration and quantification under short relaxation delays, facilitating rapid analytical determination [23]. The methodology proves particularly valuable for randomly deuterated molecules where back-exchange processes may occur during analytical workup [23].

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular mass confirmation and isotopic pattern analysis for deuterated pharmaceutical compounds [25] [26]. Isotope-ratio mass spectrometry enables extremely precise measurement of deuterium incorporation with precisions of 0.001‰ to 0.01‰ [26] [27]. These analytical capabilities prove essential for pharmaceutical applications requiring exact knowledge of isotopic composition [26].

High-resolution mass spectrometry distinguishes isotopologues based on precise mass differences of 0.01 to 0.1 daltons [25]. The technique enables identification of individual isotopomers within complex mixtures while providing quantitative information about isotopic distribution [25]. Advanced mass spectrometric methods incorporate tandem mass spectrometry techniques to provide structural confirmation of deuterated intermediates [25].

Electrospray ionization combined with high-resolution accurate mass sensitivity preserves intramolecular isotopic information throughout analysis [27]. This approach enables determination of previously inaccessible isotopologues while providing detailed structural characterization [27]. The methodology proves particularly valuable for complex pharmaceutical molecules containing multiple potential deuteration sites [27].

Data Tables

The comprehensive optimization of deuteration conditions for Desmethyl Mirtazapine-d4 Hydrochloride synthesis requires systematic evaluation of multiple reaction parameters. Table 1 summarizes the key deuteration techniques and their associated reaction conditions, demonstrating the range of methodologies available for pharmaceutical deuteration [10] [9] [11] [18].

Catalyst selection plays a fundamental role in determining both selectivity and efficiency of deuteration reactions. Table 2 presents the principal catalyst systems employed in pharmaceutical deuteration, including their typical loading requirements, selectivity profiles, and substrate compatibility [9] [16] [11] [18].

Analytical characterization of deuterated pharmaceutical intermediates requires multiple complementary techniques to ensure complete structural confirmation and accurate quantification. Table 3 outlines the primary purification and characterization methods, including their applications, detection limits, and analytical capabilities [23] [26] [24] [27].